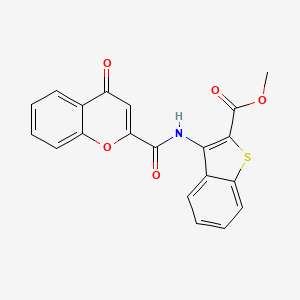

methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate

Beschreibung

Methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate is a hybrid heterocyclic compound combining benzothiophene and chromene moieties. The benzothiophene core is substituted at the 3-position with a chromene-2-amido group, characterized by a 4-oxo-4H-chromene system. This structural motif confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry (e.g., kinase inhibition or antimicrobial activity) and materials science .

Eigenschaften

IUPAC Name |

methyl 3-[(4-oxochromene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5S/c1-25-20(24)18-17(12-7-3-5-9-16(12)27-18)21-19(23)15-10-13(22)11-6-2-4-8-14(11)26-15/h2-10H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLARODTJIZKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the chromene and benzothiophene precursors. These precursors are then coupled through a series of reactions, including acylation and esterification, under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that derivatives of 4H-chromenes exhibit potent cytotoxic effects against various cancer cell lines. For instance, a library of 2-amino-4-aryl-3-cyano-4H-chromene derivatives demonstrated significant growth inhibition in human tumor cells, with some compounds achieving IC50 values below 1 µM . The structural modifications on the chromene scaffold enhance its antitumor potency, indicating that methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate could be a viable candidate for further development as an anticancer agent.

Anticholinesterase Activity

Compounds containing the coumarin structure have been recognized for their ability to inhibit acetylcholinesterase (AChE), making them potential therapeutic agents for Alzheimer's disease. Research has shown that similar compounds exhibit strong AChE inhibitory activity, suggesting that methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate may also possess this property . The mechanism involves the interaction of the compound with the active site of AChE, which can be elucidated through molecular docking studies.

Antimicrobial Properties

The compound's structural characteristics may confer antimicrobial properties as well. Heterocyclic compounds like 4H-chromenes have been investigated for their ability to combat bacterial and fungal infections. The presence of various functional groups in methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate could enhance its interaction with microbial targets, leading to effective antimicrobial activity .

In Vitro Biological Evaluation

A study evaluating a series of coumarin derivatives, including those similar to methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate, reported significant biological activities against various targets such as cancer cells and enzymes involved in neurodegenerative diseases . These findings highlight the potential therapeutic applications of this compound class.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate with biological targets like AChE and other relevant enzymes . These computational approaches provide insights into optimizing the structure for enhanced efficacy.

Wirkmechanismus

The mechanism by which methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent at the 3-position of the benzothiophene ring significantly influences reactivity, solubility, and stability. Key analogs and their properties are summarized below:

Table 1: Comparison of Selected 3-Substituted Benzothiophene Derivatives

Key Observations:

- Electronic Effects : Nitro and chromene-amido groups are electron-withdrawing, which may reduce nucleophilic reactivity at the benzothiophene core compared to electron-donating groups like methoxy .

- Melting Points : Bulky, planar substituents (e.g., chromene-amido) likely increase melting points due to enhanced crystallinity and intermolecular interactions (cf. nitro derivatives: 139–210°C vs. methoxy: 103–104°C) .

- Synthetic Yields : Electron-deficient aryl halides (e.g., nitro-substituted) typically exhibit lower yields in CuI/L-proline-catalyzed cross-coupling reactions (e.g., 60% for 3i vs. 94% for 3c) . The chromene-amido group may require optimized conditions due to steric hindrance.

Spectroscopic Differentiation

- ¹³C-NMR: The chromene-4-oxo group is expected to show a carbonyl signal at ~175 ppm, distinct from nitro (δ 148 ppm for C-NO₂) or methoxy (δ 55 ppm for OCH₃) .

- IR Spectroscopy: Dual carbonyl stretches (chromene 4-oxo and ester C=O) at ~1700–1750 cm⁻¹, absent in amino or methoxy analogs .

Research Implications and Gaps

- Biological Activity: Chromene-amido derivatives are understudied but may exhibit enhanced bioactivity (e.g., anticancer or anti-inflammatory) compared to phenylamino analogs .

Biologische Aktivität

Methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanism of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula for methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate is with a molecular weight of approximately 411.5 g/mol. The synthesis typically involves multi-step organic reactions, utilizing chromene derivatives and benzothiophene intermediates under controlled conditions to achieve high yields and purity.

Synthetic Route Overview:

- Starting Materials: Chromene derivatives, benzothiophene intermediates.

- Catalysts: Acid or base catalysts.

- Solvents: Organic solvents such as dichloromethane or ethanol.

- Temperature: Reactions are conducted at room temperature or reflux conditions.

Biological Activity

The biological activity of methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate has been evaluated through various studies focusing on its anticancer and antioxidant properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported the evaluation of synthesized chromone derivatives against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The compound exhibited an IC50 value of 22.09 µg/mL against A-549 cells and 6.40 µg/mL against MCF-7 cells, indicating potent anticancer activity compared to standard drugs like Doxorubicin .

Table 1: Cytotoxic Activity of Methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate

| Cell Line | IC50 Value (µg/mL) | Standard Drug (Doxorubicin) |

|---|---|---|

| A-549 | 22.09 | 10.00 |

| MCF-7 | 6.40 | 5.00 |

Antioxidant Activity

In addition to its anticancer properties, the compound has shown promising antioxidant activity. Various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) methods, have indicated that the compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases .

The mechanism by which methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate exerts its biological effects involves several pathways:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression.

- Receptor Binding: It potentially binds to specific receptors that modulate cellular responses.

- Signal Transduction: The compound influences cellular signaling pathways that lead to apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and biological evaluation of various chromone derivatives, including methyl 3-(4-oxo-4H-chromene-2-amido)-1-benzothiophene-2-carboxylate. The study highlighted the correlation between structural modifications and enhanced biological activity, suggesting that specific substituents can significantly impact the efficacy of these compounds as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.